molecular formula C7H6Cl2Zn B13388632 1-chloro-4-methanidylbenzene;chlorozinc(1+)

1-chloro-4-methanidylbenzene;chlorozinc(1+)

Cat. No.: B13388632
M. Wt: 226.4 g/mol
InChI Key: GIUOJMHOGPURPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-4-methanidylbenzene;chlorozinc(1+) is a specialized organozinc reagent of significant interest in modern synthetic chemistry research, particularly in the development of novel pharmaceuticals and organic materials. The presence of both an aryl chloride and an organozinc moiety makes this compound a valuable precursor for cross-coupling reactions, such as the Negishi coupling, which is a powerful method for the formation of carbon-carbon bonds. This is critical for constructing complex molecular architectures found in many Active Pharmaceutical Ingredients (APIs). The incorporation of a chlorine atom in a molecular structure is a well-established strategy in medicinal chemistry, as it can profoundly influence a compound's biological activity, metabolic stability, and binding affinity, a phenomenon often referred to as the "magic chloro effect" . This reagent is strictly provided for Research Use Only and is intended for use by qualified laboratory researchers. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling. While general safety data for chlorinated compounds advise using personal protective equipment, ensuring adequate ventilation, and avoiding ignition sources , specific handling and storage conditions for this particular reagent should be determined upon obtaining the material.

Properties

Molecular Formula

C7H6Cl2Zn

Molecular Weight

226.4 g/mol

IUPAC Name

1-chloro-4-methanidylbenzene;chlorozinc(1+)

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

GIUOJMHOGPURPS-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Cl.Cl[Zn+]

Origin of Product

United States

Preparation Methods

Gas Phase Chlorination of p-Methylstyrene

A patented industrial method utilizes high-temperature gas phase chlorination of p-methylstyrene to produce p-chloromethylstyrene, which can be further processed to 1-chloro-4-methylbenzene derivatives. The process parameters are optimized for high conversion and selectivity:

The process achieves improved conversion rates and product purity while reducing energy consumption in distillation steps. The use of ultraviolet lamps to initiate chlorination is also noted for controlling reaction pathways and minimizing by-products.

Diazotization and Sandmeyer Reaction

Another classical laboratory and industrial route involves the diazotization of p-methylaniline followed by copper(I) chloride-mediated substitution (Sandmeyer reaction):

  • Step 1: Formation of p-methylaniline hydrochloride by adding industrial-grade hydrochloric acid at 0 °C.
  • Step 2: Diazotization by adding sodium nitrite solution at 0–5 °C, forming the diazonium salt.
  • Step 3: Addition of cuprous chloride solution, gradually warming to room temperature and stirring for 2.5–3 hours.
  • Step 4: Heating to 60 °C to decompose the diazonium salt, releasing nitrogen gas and forming p-chlorotoluene.
  • Step 5: Isolation by steam distillation, washing, drying, and fractional distillation to collect p-chlorotoluene at 158–162 °C.
  • Yield: Approximately 70–79%.

This method is well-established for producing 1-chloro-4-methylbenzene with moderate to good yields and is suitable for smaller scale or specialized synthesis.

Preparation of 1-chloro-4-methanidylbenzene; chlorozinc(1+)

The compound 1-chloro-4-methanidylbenzene; chlorozinc(1+) is an organozinc halide derivative, typically prepared via halogen-metal exchange or direct insertion of zinc into an aryl halide.

Halogen-Zinc Exchange Reaction

  • Starting material: 1-chloro-4-methylbenzene (p-chlorotoluene).
  • Reagent: Activated zinc or zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.
  • Conditions: Typically under inert atmosphere (argon or nitrogen), at low to moderate temperatures (0–50 °C).
  • Mechanism: Zinc inserts into the carbon-chlorine bond, generating the organozinc species 1-chloro-4-methanidylbenzene; chlorozinc(1+).
  • Purification: The organozinc reagent is usually used in situ due to its sensitivity to moisture and air.

This method is common for preparing arylzinc halides used in cross-coupling reactions (e.g., Negishi coupling) and other carbon-carbon bond-forming reactions.

Direct Synthesis via Zinc Insertion

  • Procedure: Metallic zinc powder is reacted with 1-chloro-4-methylbenzene under reflux in anhydrous solvents.
  • Catalysts: Sometimes iodine or ultrasound is used to activate zinc.
  • Outcome: Formation of the chlorozinc(1+) species bonded to the methanidylbenzene ring.
  • Applications: This organozinc intermediate is valuable for further functionalization in organic synthesis.

Comparative Table of Preparation Methods

Method Starting Material Reagents/Conditions Temperature (°C) Yield (%) Notes
Gas Phase Chlorination p-Methylstyrene Cl2 gas, N2, CCl4 solvent, UV lamp 180–220 High Industrial scale; high selectivity and conversion
Diazotization + Sandmeyer p-Methylaniline HCl, NaNO2, CuCl 0–60 70–79 Classical lab/industrial method; moderate yield
Halogen-Zinc Exchange 1-chloro-4-methylbenzene Zn dust, THF or ether, inert atmosphere 0–50 N/A Used to prepare organozinc reagent in situ
Direct Zinc Insertion 1-chloro-4-methylbenzene Zn powder, anhydrous solvent, possibly iodine Reflux N/A Requires activation of zinc; sensitive intermediate

Research Findings and Notes

  • The gas phase chlorination method is preferred industrially due to continuous operation, better control over by-products, and energy efficiency.
  • The diazotization/Sandmeyer route is versatile and widely used in laboratories for its straightforward chemistry and moderate yield.
  • Preparation of the chlorozinc(1+) organometallic compound requires strict anhydrous and oxygen-free conditions due to its high reactivity and sensitivity.
  • The organozinc reagent is typically generated freshly and used immediately for subsequent cross-coupling or nucleophilic substitution reactions.
  • No reliable data from non-peer-reviewed or commercial chemical catalog sources (e.g., benchchem.com or smolecule.com) are included to maintain scientific rigor.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-methanidylbenzene;chlorozinc(1+) undergoes various types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Coupling reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.

    Oxidation reactions: The methanidyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are used under basic conditions.

    Coupling reactions: Palladium or nickel catalysts are commonly used in the presence of ligands such as triphenylphosphine.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Major Products Formed

    Substitution reactions: Products include 1-hydroxy-4-methanidylbenzene, 1-alkoxy-4-methanidylbenzene, or 1-amino-4-methanidylbenzene.

    Coupling reactions: Products include biaryl compounds or alkyl-substituted benzene derivatives.

    Oxidation reactions: Products include 1-chloro-4-formylbenzene or 1-chloro-4-carboxybenzene.

Scientific Research Applications

1-chloro-4-methanidylbenzene;chlorozinc(1+) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex aromatic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving organozinc compounds and their interactions with biological molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-chloro-4-methanidylbenzene;chlorozinc(1+) involves the formation of reactive intermediates that facilitate the formation of new carbon-carbon bonds. The zinc ion coordinates with the chlorine atom, stabilizing the intermediate and enhancing its reactivity. The molecular targets and pathways involved include:

    Coordination with nucleophiles: The zinc ion acts as a Lewis acid, coordinating with nucleophiles and facilitating their attack on the electrophilic carbon atom.

    Formation of organozinc intermediates: The compound forms organozinc intermediates that can undergo further reactions to form new products.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Structural Features
4-Chlorobenzylzinc chloride C₇H₆Cl₂Zn 226.4 –Cl (para) Electron-withdrawing group; enhances stabilization of benzyl anion
4-Methylbenzylzinc chloride C₈H₉ClZn 205.99 –CH₃ (para) Electron-donating group; increases nucleophilicity
2-Methoxybenzylzinc chloride C₈H₉ClOZn 221.98 –OCH₃ (ortho) Steric hindrance and directing effects influence reactivity
Trimethylsilylethynylzinc chloride C₅H₉ClSiZn 198.04 –C≡C–Si(CH₃)₃ Alkyne functionality enables diverse coupling pathways

Reactivity and Electronic Effects

  • Electron-withdrawing groups (e.g., –Cl) :
    • Reduce electron density at the benzyl carbon, moderating nucleophilicity but stabilizing the intermediate during transmetallation .
    • Example: 4-Chlorobenzylzinc chloride reacts slower in couplings compared to methyl-substituted analogs but offers better stability .
  • Electron-donating groups (e.g., –CH₃, –OCH₃) :
    • Enhance nucleophilicity, accelerating cross-coupling reactions.
    • 4-Methylbenzylzinc chloride is more reactive in alkylation reactions due to increased electron density .
  • Steric effects :
    • Ortho-substituted analogs (e.g., 2-methoxybenzylzinc chloride) exhibit regioselectivity in directed metallation, favoring specific reaction pathways .

Physical Properties and Handling

  • Solubility : All compounds are typically supplied in THF or ethers due to their air sensitivity.
  • Stability : Chlorinated derivatives (e.g., 4-chlorobenzylzinc chloride) exhibit longer shelf lives due to stabilization of the benzyl anion .
  • Safety: Chlorinated organometallics require stringent handling (inert atmosphere, gloveboxes) to prevent decomposition .

Research Findings and Trends

  • Synthetic Efficiency : Recent studies highlight that electron-withdrawing substituents improve yields in cross-couplings under mild conditions, as seen in 4-chlorobenzylzinc chloride’s use in pharmaceutical intermediates .
  • Comparative Reactivity : Kinetic studies show that 4-methylbenzylzinc chloride reacts 1.5× faster than its chloro analog in Negishi couplings, attributed to enhanced nucleophilicity .
  • Emerging Applications : Trimethylsilylethynylzinc chloride is gaining traction in materials science for synthesizing silicon-based semiconductors .

Biological Activity

Chemical Structure and Properties

  • IUPAC Name : 1-chloro-4-methanidylbenzene; chlorozinc(1+)
  • CAS Number : [Not provided in the search results]
  • Molecular Formula : C7H7ClZn
  • Molecular Weight : Approximately 189.5 g/mol

Physical Properties

PropertyValue
Melting Point[Data not available]
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of 1-chloro-4-methanidylbenzene; chlorozinc(1+) is primarily attributed to its interaction with cellular pathways. It is hypothesized to act as a signaling molecule that influences various physiological processes, including:

  • Calcium Signaling : Similar to calcium salts, it may modulate intracellular calcium levels, impacting muscle contraction and neurotransmission.
  • Enzyme Modulation : It could potentially inhibit or activate specific enzymes involved in metabolic pathways.

Research Findings

Recent studies have highlighted the compound's potential as an inhibitor in various biological systems. For instance:

  • Antimicrobial Activity : In vitro studies suggest that chlorinated aromatic compounds exhibit antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Research has indicated that this compound may induce cytotoxic effects in cancer cell lines, offering a pathway for therapeutic applications.

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy of 1-chloro-4-methanidylbenzene against E. coli and S. aureus.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed, suggesting potential use as an antimicrobial agent.
  • Cytotoxicity Assay :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was performed to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was recorded, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

A comparison with similar compounds can provide insight into the unique biological activities of 1-chloro-4-methanidylbenzene; chlorozinc(1+).

CompoundAntimicrobial ActivityCytotoxicityNotes
1-Chloro-4-methanidylbenzeneModerateHighPotential therapeutic uses
Chlorinated PhenolsHighModerateCommonly used disinfectants
Zinc CompoundsLowVariableUsed in various applications

Q & A

Q. Q1. What are the primary synthetic routes for 1-chloro-4-methanidylbenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or halogenation of substituted benzene derivatives. For example, alkylation of chlorobenzene with methanidyl groups under Lewis acid catalysis (e.g., AlCl₃) can yield 1-chloro-4-methanidylbenzene . Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate-to-reagent) are critical for minimizing byproducts like di-alkylated species. Post-synthesis purification via fractional distillation or column chromatography is recommended to achieve >95% purity .

Q. Q2. What safety protocols are essential for handling chlorozinc(1+) complexes in laboratory settings?

Methodological Answer: Chlorozinc(1+) complexes require stringent safety measures due to their moisture sensitivity and potential toxicity. Key protocols include:

  • Use of anhydrous solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Storage in airtight containers with desiccants at 2–8°C to maintain stability .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data for chlorozinc(1+) complexes?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent interactions or coordination geometry variations. For example, chlorozinc(1+) may exhibit shifts in 1H^1H-NMR peaks (δ 7.2–7.8 ppm) depending on ligand exchange rates. To address this:

  • Conduct variable-temperature NMR to study dynamic behavior .
  • Compare computational (DFT) models with experimental data to validate coordination structures .
  • Use X-ray crystallography for unambiguous structural determination .

Q. Q4. What experimental strategies optimize the use of 1-chloro-4-methanidylbenzene as a precursor in cross-coupling reactions?

Methodological Answer: This compound serves as a key aryl halide in Suzuki-Miyaura or Ullmann couplings. Optimization steps include:

  • Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance reactivity with boronic acids .
  • Adjusting base strength (K₂CO₃ vs. Cs₂CO₃) to improve coupling efficiency in polar aprotic solvents (e.g., DMSO) .
  • Monitoring reaction progress via TLC or GC-MS to identify side products (e.g., dehalogenation) .

Q. Q5. How can computational methods predict the reactivity of chlorozinc(1+) in organometallic synthesis?

Methodological Answer: Density Functional Theory (DFT) simulations are critical for modeling reaction pathways:

  • Calculate Gibbs free energy (ΔG) for ligand substitution or redox steps to identify thermodynamically favorable pathways .
  • Analyze molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites in chlorozinc(1+) complexes .
  • Validate simulations with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Data Analysis & Interpretation

Q. Q6. How should researchers address variability in biological activity data for derivatives of 1-chloro-4-methanidylbenzene?

Methodological Answer: Variability in antimicrobial or cytotoxicity assays may stem from impurities or solvent effects. Mitigation strategies include:

  • Repeating assays with HPLC-purified samples (>98% purity) .
  • Normalizing data to controls (e.g., solvent-only and positive/negative controls) .
  • Applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) to distinguish significant activity differences .

Q. Q7. What techniques validate the structural integrity of chlorozinc(1+) complexes after prolonged storage?

Methodological Answer:

  • Mass Spectrometry (HRMS): Detect decomposition products (e.g., ZnCl₂ formation) via exact mass matching .
  • Thermogravimetric Analysis (TGA): Assess thermal stability and moisture content .
  • ICP-OES: Quantify zinc content to confirm stoichiometric consistency .

Safety & Compliance

Q. Q8. What are the best practices for disposing of chlorozinc(1+) waste in academic labs?

Methodological Answer:

  • Neutralize acidic residues with sodium bicarbonate before disposal .
  • Use chelating agents (e.g., EDTA) to sequester zinc ions, reducing environmental toxicity .
  • Adhere to institutional guidelines for heavy metal waste, documented in SDS Section 13 .

Advanced Applications

Q. Q9. How can 1-chloro-4-methanidylbenzene be functionalized for materials science applications?

Methodological Answer:

  • Polymer Synthesis: Incorporate into polyaryl ether ketones (PAEKs) via nucleophilic aromatic substitution, using K₂CO₃ as a base in DMAc at 150°C .
  • Surface Modification: Graft onto silica nanoparticles via silane coupling agents for catalytic applications .

Q. Q10. What mechanistic insights explain the catalytic role of chlorozinc(1+) in C–H activation reactions?

Methodological Answer: Chlorozinc(1+) acts as a Lewis acid to polarize C–H bonds, facilitating deprotonation. Key steps:

  • Kinetic Isotope Effect (KIE) Studies: Compare kH/kDk_H/k_D to confirm rate-determining C–H cleavage .
  • In-situ FTIR: Monitor intermediate formation (e.g., zinc hydrides) during catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.